![molecular formula C9H6Br3NOS2 B14505419 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol CAS No. 63044-71-3](/img/structure/B14505419.png)
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol is a complex organic compound featuring a benzothiazole ring, a sulfanyl group, and a tribromoethanol moiety
Méthodes De Préparation
The synthesis of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol typically involves multiple steps, starting with the formation of the benzothiazole ring. Common synthetic routes include:
Diazo-coupling: This method involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This technique accelerates the reaction process and improves yields.
Industrial production methods often utilize one-pot multicomponent reactions and molecular hybridization techniques to streamline the synthesis and reduce costs .
Analyse Des Réactions Chimiques
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as bromine or sodium hydroxide.
Major products formed from these reactions include various substituted benzothiazole derivatives and modified tribromoethanol compounds .
Applications De Recherche Scientifique
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity . The tribromoethanol moiety contributes to the compound’s reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds have shown anticonvulsant activity and are used in neurological research.
1,3-Benzothiazole-2-thiol: Known for its role as a metabolite and carcinogenic agent.
The uniqueness of this compound lies in its combination of a benzothiazole ring with a tribromoethanol moiety, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
63044-71-3 |
|---|---|
Formule moléculaire |
C9H6Br3NOS2 |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-ylsulfanyl)-2,2,2-tribromoethanol |
InChI |
InChI=1S/C9H6Br3NOS2/c10-9(11,12)7(14)16-8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H |
Clé InChI |
LLYJKQKOUZMTEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC(C(Br)(Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
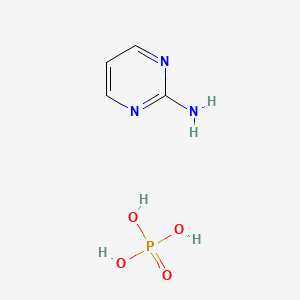
![4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
silane](/img/structure/B14505345.png)
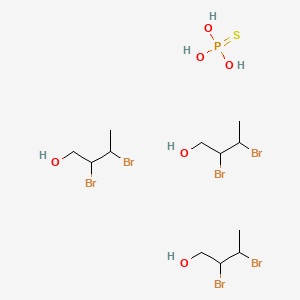
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
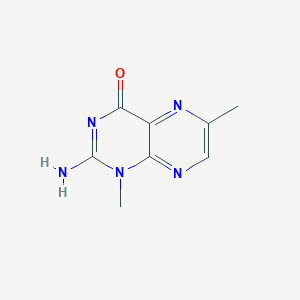
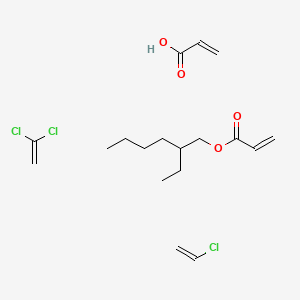

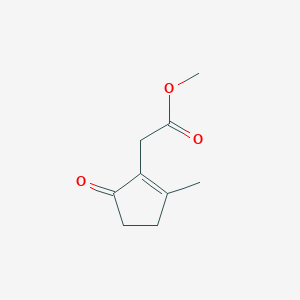
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)

